Imazethapyr Impurity 10
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Overview
Description
Imazethapyr Impurity 10 is a chemical compound related to Imazethapyr, a widely used herbicide . The impurity is provided by BOC Sciences for the pharmaceutical industries, specializing in small molecules synthesis, biosynthesis, purification, and characterization . The CAS number for this compound is 102268-21-3 .
Scientific Research Applications
Genotoxic and Cytotoxic Effects
Imazethapyr (IM) has been studied for its cytotoxic and genotoxic effects. In a study using Allium cepa root cells, IM was found to exhibit cytotoxic activity and induced DNA damage in a dose-dependent manner. Interestingly, the herbicide did not show significant genotoxic activity except at a concentration of 10 ppm (Liman, Ciğerci, & Öztürk, 2015).
Impact on Microbial Communities and Plant Growth
Research has indicated that imazethapyr affects soil microbial communities and plant growth. In a study examining its influence on Rhizobium growth and its symbiosis with pea plants, it was found that imazethapyr inhibited the growth of the symbiotic plant rather than directly affecting the bacteria (González, González-Murua, & Royuela, 1996). Another study analyzing Arabidopsis thaliana revealed that imazethapyr affects the root proteome and impacts several key biochemical pathways, including sugar and starch metabolism, and the composition of root cell walls (Qian et al., 2015).
Soil Microbial Biomass and Enzyme Activities
Imazethapyr's effects on soil microbial biomass and various soil enzyme activities were investigated. It was found that at the recommended field rate for soybean weeding, imazethapyr did not adversely affect microbiological processes. However, at higher concentrations, it impacted biomass-C content and enzyme activities (Perucci & Scarponi, 1994).
Effects on Leaf Surface Microbial Communities
A study on the effects of imazethapyr spraying on Arabidopsis thaliana indicated that it inhibited plant growth and altered the leaf surface microbial communities. It was observed that imazethapyr application increased the abundance of Pseudomonas, a genus that includes species pathogenic to plants and humans (Liu et al., 2019).
Photocatalytic Degradation
The photocatalytic degradation of imazethapyr was studied in an aqueous suspension of titanium dioxide, showing potential for effective degradation of the herbicide in water systems (Ishiki, Ishiki, & Takashima, 2005).
Mechanism of Action
While the specific mechanism of action for Imazethapyr Impurity 10 is not provided in the searched resources, the parent compound Imazethapyr is known to inhibit the enzyme acetohydroxyacid synthase (AHAS), which is critical for the biosynthesis of branched-chain amino acids necessary for cell growth and protein synthesis . This suggests that this compound may have a similar mechanism of action, but this would need to be confirmed with more specific research.
Safety and Hazards
The safety data sheet for Imazethapyr, the parent compound, indicates that it may form combustible dust concentrations in air and is very toxic to aquatic life with long-lasting effects . It’s important to avoid release to the environment and to handle with care to prevent exposure through inhalation, skin contact, or eye contact . The specific safety and hazard information for Imazethapyr Impurity 10 is not provided in the searched resources, but it’s reasonable to assume that similar precautions should be taken.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Imazethapyr Impurity 10 involves the conversion of 2-chloro-5-nitrobenzoic acid to 2-chloro-5-aminobenzoic acid, followed by coupling with 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxycarbonyl)benzoic acid.", "Starting Materials": [ "2-chloro-5-nitrobenzoic acid", "Hydrogen gas", "Sodium hydroxide", "Sodium dithionite", "2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxycarbonyl)benzoic acid" ], "Reaction": [ "Reduction of 2-chloro-5-nitrobenzoic acid with hydrogen gas in the presence of palladium on carbon catalyst to obtain 2-chloro-5-aminobenzoic acid.", "Treatment of 2-chloro-5-aminobenzoic acid with sodium hydroxide in water to obtain the corresponding sodium salt.", "Reduction of the sodium salt with sodium dithionite in the presence of a catalyst to obtain the corresponding amine.", "Coupling of the amine with 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxycarbonyl)benzoic acid using appropriate coupling reagents to obtain Imazethapyr Impurity 10." ] } | |
CAS No. |
102268-21-3 |
Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.34 |
Appearance |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-Ethyl-5,7-dihydro-α-methyl-α-(1-methylethyl)-5,7-dioxo-6H-pyrrolo[3,4-b]pyridine-6-acetamide |
Origin of Product |
United States |
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